2,3-Dimethyl-2-pentanol is a branched-chain alcohol with the molecular formula and a molecular weight of approximately 116.23 g/mol. It is classified as a tertiary alcohol due to the presence of three carbon atoms bonded to the hydroxyl (-OH) group. The compound appears as a clear, colorless liquid with a boiling point of around 448.07 K (approximately 175 °C) and is slightly soluble in water, indicating its hydrophobic nature .
The structure of 2,3-dimethyl-2-pentanol features two methyl groups attached to the second carbon of the pentanol chain, which contributes to its unique properties compared to other alcohols. It is primarily used in organic synthesis and as an intermediate in various
2,3-Dimethyl-2-pentanol can be synthesized through several methods:
2,3-Dimethyl-2-pentanol finds applications in various fields:
Research on interaction studies involving 2,3-dimethyl-2-pentanol primarily focuses on its reactivity with other chemical species rather than specific biological interactions. Its interactions with oxidizing agents and acids have been studied extensively, highlighting its stability under certain conditions and reactivity under others. Additionally, studies examining its solubility and miscibility with various solvents provide insights into its behavior in different chemical environments .
Several compounds share structural similarities with 2,3-dimethyl-2-pentanol, including:
Compound | Molecular Formula | Boiling Point (°C) | Structure Type |
---|---|---|---|
2,3-Dimethyl-2-pentanol | C7H16O | ~175 | Tertiary Alcohol |
2-Pentanol | C5H12O | ~102 | Secondary Alcohol |
3-Methyl-3-pentanol | C6H14O | ~107 | Tertiary Alcohol |
2,4-Dimethyl-3-pentanol | C7H16O | ~170 | Tertiary Alcohol |
The uniqueness of 2,3-dimethyl-2-pentanol lies in its specific branching at the second carbon atom and the presence of two methyl groups, which significantly influence its physical properties such as boiling point and solubility compared to similar compounds. This structural configuration also affects its reactivity patterns in organic synthesis .